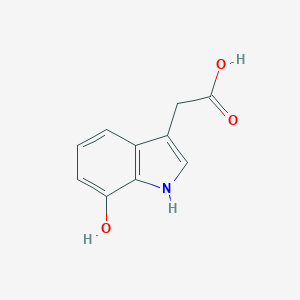

2-(7-hydroxy-1H-indol-3-yl)acetic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(7-hydroxy-1H-indol-3-yl)acetic Acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, making them of great interest in scientific research and industrial applications .

準備方法

The synthesis of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid typically involves the Fischer indole synthesis, where hydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For example, hydrazine under reflux in acetic acid can yield a mixture of indole derivatives . Industrial production methods often involve optimizing reaction conditions to improve yield and purity.

化学反応の分析

2-(7-hydroxy-1H-indol-3-yl)acetic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert it into more reduced forms of indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemistry

- Building Block for Synthesis : 2-(7-hydroxy-1H-indol-3-yl)acetic Acid serves as a critical building block for synthesizing more complex indole derivatives. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

- Plant Hormone Studies : This compound is related to indole-3-acetic acid, a well-known plant hormone involved in growth and development. Research indicates that it plays a role in studying hormonal pathways in plants, potentially influencing agricultural practices .

Medicine

- Therapeutic Potential : Indole derivatives, including this compound, have shown promise in treating various diseases such as cancer, viral infections, and inflammatory conditions. Their biological activities include:

Industry

- Pharmaceuticals and Agrochemicals : The compound is utilized in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products that enhance crop yield and resistance .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of various indole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antiviral Properties

Research highlighted the antiviral potential of indole derivatives against HIV and other viruses. Compounds were shown to inhibit viral replication effectively, suggesting that this compound could be further explored for antiviral drug development.

Biochemical Mechanisms

The biochemical properties of this compound are largely derived from its indole structure, which allows it to interact with multiple biological targets:

作用機序

The mechanism of action of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid involves its interaction with specific molecular targets and pathways. For instance, it can target interleukin-2, influencing immune responses . The compound’s effects are mediated through its ability to bind to receptors and modulate signaling pathways.

類似化合物との比較

2-(7-hydroxy-1H-indol-3-yl)acetic Acid is unique due to its specific structure and biological activities. Similar compounds include:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carboxaldehyde: Used in the synthesis of various indole derivatives.

Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.

These compounds share the indole nucleus but differ in their functional groups and specific applications.

生物活性

2-(7-hydroxy-1H-indol-3-yl)acetic acid, an indole derivative, has garnered attention due to its diverse biological activities. This compound is structurally related to indole-3-acetic acid (IAA), a well-known plant hormone, and exhibits potential therapeutic properties in various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound this compound features a hydroxyl group at the 7-position of the indole ring, which is crucial for its biological activity. The presence of this functional group enhances its interaction with biological targets, influencing its pharmacological effects.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell models. This effect is attributed to the modulation of the NF-kB signaling pathway, which plays a critical role in inflammatory responses .

2. Anticancer Properties

The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116). In vitro studies reveal that it induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HCT-116 | 15.0 | Caspase activation |

| HeLa | 10.0 | Cell cycle arrest at G2/M phase |

The mechanisms underlying the biological activities of this compound are multifaceted:

1. Interaction with Cellular Signaling Pathways

The compound modulates various signaling pathways, including:

- NF-kB Pathway: Inhibition leads to reduced inflammation.

- PI3K/Akt Pathway: Involved in cell survival and proliferation; modulation can induce apoptosis in cancer cells .

2. Antioxidant Activity

Studies suggest that this compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) .

Case Studies

A notable study examined the effects of this compound on inflammatory bowel disease (IBD). In a murine model, administration of the compound resulted in reduced colonic inflammation and improved histological scores compared to control groups. The study highlighted its potential as a therapeutic agent for IBD management .

特性

IUPAC Name |

2-(7-hydroxy-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-3-1-2-7-6(4-9(13)14)5-11-10(7)8/h1-3,5,11-12H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSRGWAMLYAJNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。